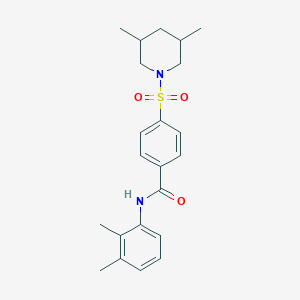
N-(2,3-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H28N2O3S and its molecular weight is 400.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound through various studies and findings, detailing its pharmacological implications and structural characteristics.
Structural Characteristics
The compound is characterized by a benzamide core substituted with a dimethylphenyl group and a piperidine sulfonamide moiety. The structural formula can be represented as follows:
This structure is significant as it influences the compound's lipophilicity and potential interactions with biological targets.
Research indicates that compounds with similar structures may interact with various biological targets, particularly enzymes involved in signal transduction pathways. Notably, this compound has been proposed to inhibit phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in cancer biology and metabolic disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance:
- Cell Line Testing : The compound was tested against several human cancer cell lines (e.g., A549 lung cancer cells) showing IC50 values in the micromolar range, indicating effective cytotoxicity.
In Vivo Studies
In vivo studies have further supported the potential therapeutic applications of this compound. Animal models have shown that administration of this compound leads to:
- Tumor Reduction : Significant reduction in tumor size when compared to control groups.
- Survival Rates : Improved survival rates in treated animals compared to untreated controls.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Dimethylphenyl and piperidine sulfonamide | Inhibits PI3K pathway; cytotoxic to cancer cells |
| N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide | Similar sulfonamide structure | Moderate cytotoxicity; less selective |
| N-benzyl-4-(3,5-dimethylpiperidin-1-yl)sulfonamide | Benzyl group instead of dimethylphenyl | Lower efficacy against cancer cells |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Lung Cancer : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the proliferation of A549 lung cancer cells through apoptosis induction.
- Metabolic Disorders : Another study indicated that the compound could modulate glucose metabolism in diabetic animal models, suggesting its potential as a treatment for metabolic syndrome.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-15-12-16(2)14-24(13-15)28(26,27)20-10-8-19(9-11-20)22(25)23-21-7-5-6-17(3)18(21)4/h5-11,15-16H,12-14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFAOEWTDULQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














